molecular formula C18H26N6O B12230929 N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine

N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine

Cat. No.: B12230929
M. Wt: 342.4 g/mol
InChI Key: ABLQCPRBPVIXGD-UHFFFAOYSA-N
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Description

N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine: is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Formation of the piperidine ring: This step often involves the cyclization of a suitable precursor, such as a diamine, under high-temperature conditions.

    Formation of the pyrazine ring: This can be synthesized through the cyclization of appropriate diketones or diamines.

    Coupling reactions: The final step involves coupling the different ring systems together using reagents such as coupling agents or catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of ring systems and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H26N6O

Molecular Weight

342.4 g/mol

IUPAC Name

N-[[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine

InChI

InChI=1S/C18H26N6O/c1-13-11-14(2)22-18(21-13)24-9-5-15(6-10-24)12-23(3)16-17(25-4)20-8-7-19-16/h7-8,11,15H,5-6,9-10,12H2,1-4H3

InChI Key

ABLQCPRBPVIXGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)CN(C)C3=NC=CN=C3OC)C

Origin of Product

United States

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